2-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}benzenecarboxylic acid
Overview
Description
The compound “2-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}benzenecarboxylic acid” is a derivative of 3,4-dihydro-2H-1,4-benzoxazin-2-yl acetic acid . It has a molecular formula of C10H9NO4 .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives involves a regioselective one-pot synthesis process. The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate .Molecular Structure Analysis
The molecular structure of this compound includes a benzoxazin ring, which is a type of heterocyclic compound. The molecular formula is C10H9NO4, and it has an average mass of 207.183 Da and a monoisotopic mass of 207.053162 Da .Chemical Reactions Analysis
The compound has shown inhibitory activities on human topoisomerase I . While some derivatives showed catalytic inhibitory activity, others were found to be potential topoisomerase poisons .Scientific Research Applications
1. Synthesis and Hydrolysis
2-Oxo-3-ethoxycarbonylmethylene-3,4-dihydro-2H-1,4-benzoxazine, a related compound, has been synthesized and studied for its hydrolysis behavior. It hydrolyzes into pyruvic acid, carbon dioxide, and amines, showing potential for use in chemical reactions involving enamine and ketimine tautomerism (Iwanami et al., 1964).
2. Conformational Study
Research on partially saturated 3,1-benzoxazines and their derivatives has contributed to the understanding of their stereochemistry. These studies aid in predicting the behavior of similar compounds in various chemical environments (Bernáth et al., 1985).
3. Innovative Synthesis Methods
Innovative methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines have been explored. This includes using 2-aminophenol as a starting material, showcasing the versatility of benzoxazine compounds in synthetic chemistry (詹淑婷, 2012).
4. Palladium-Catalyzed Cross-Coupling
A study demonstrates the use of Aphos–Pd(OAc)2-catalyzed Suzuki–Miyaura cross-coupling for synthesizing diverse 3,4-dihydro-3-oxo-2H-1,4-benzoxazines. This highlights the compound's role in advanced organic synthesis and potential in drug discovery (Yu et al., 2013).
5. Structural-Property Relationship
A study on benzoxazines with various linkages, including p-carboxyphenyl, explores their structure-property relationships. This is significant for the development of materials with tailored properties (Lin et al., 2009).
6. Antibacterial Activity
Research into 1,4-Benzoxazine analogues, including those with 3-oxo-3,4-dihydro-2H-1,4-benzoxazin structures, has shown promising antibacterial activity against various strains, indicating potential applications in medical and pharmaceutical fields (Kadian et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to act in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides .
Mode of Action
It can be inferred that the compound interacts with its targets to produce hydroxamic acids from hydroxamic acid glucosides . This enzymatic activity is highly correlated with plant growth .
Biochemical Pathways
The compound is involved in the production of hydroxamic acids from hydroxamic acid glucosides . This process is part of the plant’s defense mechanism against pests . The enzyme from Triticum aestivum (wheat) has a higher affinity for DIMBOA glucoside than DIBOA glucoside .
Result of Action
The result of the compound’s action is the production of hydroxamic acids from hydroxamic acid glucosides . This process is part of the plant’s defense mechanism against pests . The enzymatic activity is highly correlated with plant growth .
Action Environment
The action environment of this compound is likely within the plant tissues, where it acts in defense against pests
Properties
IUPAC Name |
2-[(3-oxo-4H-1,4-benzoxazin-6-yl)carbamoyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-14-8-23-13-6-5-9(7-12(13)18-14)17-15(20)10-3-1-2-4-11(10)16(21)22/h1-7H,8H2,(H,17,20)(H,18,19)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDTZVVHMSGXIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331214 | |
Record name | 2-[(3-oxo-4H-1,4-benzoxazin-6-yl)carbamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679058 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866144-71-0 | |
Record name | 2-[(3-oxo-4H-1,4-benzoxazin-6-yl)carbamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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